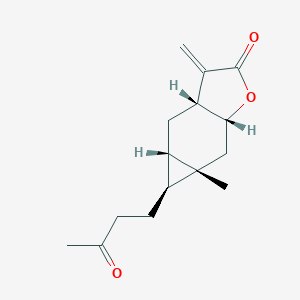

卡拉布酮

描述

Carabrone is a natural product found in Hymenoxys integrifolia, Inula grandis, and other organisms with data available.

科学研究应用

抗真菌应用

卡拉布酮已被鉴定为具有显着抗真菌特性的化合物。 研究人员合成了卡拉布酮的衍生物以探索定量构效关系 (QSAR),发现一些衍生物对瓜果炭疽菌等病原体表现出强效的抗真菌活性 .

抗肿瘤潜力

卡拉布酮也正在研究其潜在的抗肿瘤作用。 从垂头苦菜中提取的卡拉布酮已显示出作为抗肿瘤剂的潜力,特别是在胰腺癌研究方面 .

作用机制

Target of Action

Carabrone, a botanical bicyclic sesquiterpenic lactone, primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .

Mode of Action

Carabrone interacts with its target by inducing oxidative stress and apoptosis in cells . It reduces the burst of reactive oxygen species (ROS) and mitochondrial membrane potential, as well as phosphatidylserine release . This interaction leads to significant changes in the cell, primarily affecting the cell’s energy production and survival .

Biochemical Pathways

Carabrone affects the mitochondrial respiratory chain, specifically the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production . This disruption can lead to cell death, particularly in cells that are highly dependent on oxidative phosphorylation for energy .

Result of Action

Carabrone’s action results in the inhibition of cell growth and induction of cell death . By targeting the mitochondrial respiratory chain complex III, it disrupts energy production within the cell, leading to cell death . This makes Carabrone a potent agent against cells that are highly dependent on oxidative phosphorylation, such as cancer cells .

安全和危害

生化分析

Biochemical Properties

Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of carabrone on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .

Cellular Effects

Carabrone treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with carabrone .

Molecular Mechanism

The molecular mechanism of carabrone involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to carabrone and is a potential target of this botanical fungicidal agent .

Temporal Effects in Laboratory Settings

The effects of carabrone on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner

Dosage Effects in Animal Models

graminis were dose-dependent .

Metabolic Pathways

Carabrone interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III

Subcellular Localization

Carabrone’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells

属性

IUPAC Name |

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIKMGJVLKMA-NLRWUALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938585 | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-81-8 | |

| Record name | 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

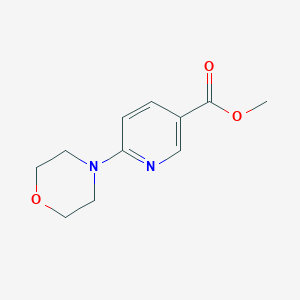

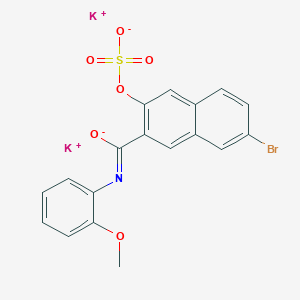

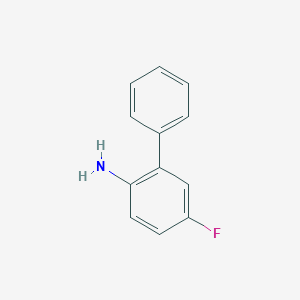

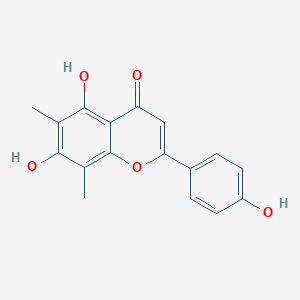

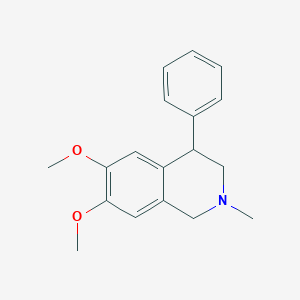

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)